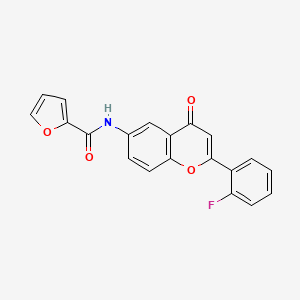

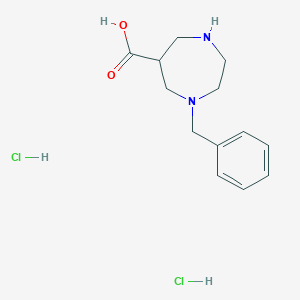

![molecular formula C24H31N5OS B2502320 N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1114876-91-3](/img/structure/B2502320.png)

N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cycloheptyl-1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a condensed derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These compounds are part of a larger class of chemical compounds known as condensed heterocyclic systems containing a pyridine ring . They are widely used in the treatment of various diseases and have diverse physiological actions .

Synthesis Analysis

The synthesis of these compounds is based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Substitution reactions are conducted in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyridine ring as a key component . The pyridine ring is part of a larger condensed heterocyclic system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . Other reactions involve the heating of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .科学的研究の応用

Neurotropic Activity

The compound has been studied for its neurotropic activity . In vivo studies in rats and mice have shown that certain derivatives of the compound have an anticonvulsant effect of antagonism with corazole . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Anxiolytic Effects

Four selected compounds, including the one , have been found to have anxiolytic and behavior activating effects . This indicates a potential use in the treatment of anxiety disorders.

Interaction with GABA A Receptor

Molecular docking of the synthesized compounds was performed to predict their interaction with the GABA A receptor . This interaction could potentially be exploited in the development of drugs targeting this receptor, which plays a key role in inhibitory neurotransmission in the brain.

Central Nervous System Diseases

Functionalized thieno [2,3-b]pyridines, which include the compound , are used in the treatment of central nervous system diseases . This suggests a broad range of potential applications in neurology and psychiatry.

Inhibitors of C-terminal Hydrolase L1 (UCH-L1)

The compound could potentially be used as an inhibitor of C-terminal hydrolase L1 (UCH-L1) . UCH-L1 is a protein implicated in neurodegenerative diseases, and inhibitors of this protein could have therapeutic applications.

Antimicrobial Agents

Thieno [2,3-b]pyridines are promising for the design of antimicrobial agents . This suggests that the compound could potentially be used in the development of new antibiotics.

Antitumor Agents

Thieno [2,3-b]pyridines are also promising for the design of antitumor agents . This indicates a potential application in cancer therapy.

Synthesis of Fused Polycyclic Heterocycles

The compound is promising as a starting material for the preparation of fused polycyclic heterocycles . These structures are of interest in medicinal chemistry due to their wide range of biological activities.

将来の方向性

The future directions for these compounds could involve further exploration of their neurotropic activity, as well as their potential use in the treatment of various diseases . The search for new, more effective, and low-toxic anticonvulsant compounds, including those with extended psychotropic properties, continues to be very relevant .

特性

IUPAC Name |

N-cycloheptyl-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5OS/c1-15-13-16(2)27-24-19(15)20-21(31-24)22(26-14-25-20)29-11-9-17(10-12-29)23(30)28-18-7-5-3-4-6-8-18/h13-14,17-18H,3-12H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDDNFDDYOZLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NC5CCCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)

![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)